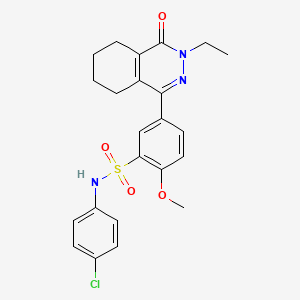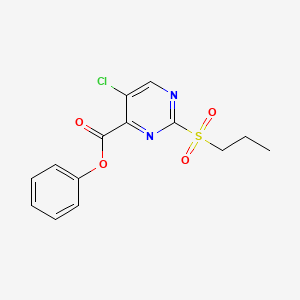![molecular formula C20H16Cl2N2O4S B11306149 4-Ethylphenyl 5-chloro-2-[(2-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11306149.png)
4-Ethylphenyl 5-chloro-2-[(2-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes an ethylphenyl group, a chlorophenyl group, and a methanesulfonyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYLPHENYL 5-CHLORO-2-[(2-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent introduction of the various substituents. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be attached through a sulfonylation reaction, where a sulfonyl chloride reacts with an aromatic compound in the presence of a base.
Addition of the Ethylphenyl Group: The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an ethyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ETHYLPHENYL 5-CHLORO-2-[(2-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Hydrolysis: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions
Major Products Formed
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups
Reduction: Formation of alcohols, amines, or alkanes
Substitution: Introduction of new substituents such as alkyl, aryl, or heteroaryl groups
Hydrolysis: Formation of carboxylic acids and alcohols
Scientific Research Applications
4-ETHYLPHENYL 5-CHLORO-2-[(2-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-ETHYLPHENYL 5-CHLORO-2-[(2-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. For example, the methanesulfonyl group may act as an electrophile, reacting with nucleophilic sites on proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
4-ETHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE: Similar structure with a fluorine atom instead of a chlorine atom.
4-ETHYLPHENYL 5-CHLORO-2-[(2-BROMOPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE: Similar structure with a bromine atom instead of a chlorine atom.
4-ETHYLPHENYL 5-CHLORO-2-[(2-IODOPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE: Similar structure with an iodine atom instead of a chlorine atom.
Uniqueness
The uniqueness of 4-ETHYLPHENYL 5-CHLORO-2-[(2-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both chloro and methanesulfonyl groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H16Cl2N2O4S |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
(4-ethylphenyl) 5-chloro-2-[(2-chlorophenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C20H16Cl2N2O4S/c1-2-13-7-9-15(10-8-13)28-19(25)18-17(22)11-23-20(24-18)29(26,27)12-14-5-3-4-6-16(14)21/h3-11H,2,12H2,1H3 |
InChI Key |
NWRMTJXFVCIEJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-dimethylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11306071.png)
![2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11306082.png)
![5-ethoxy-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11306088.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7-bromo-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11306092.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11306095.png)
![N-{2-[3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11306096.png)
![5-(4-methoxyphenyl)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11306097.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11306104.png)

![N-[4-(diethylamino)benzyl]-2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11306124.png)
![N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11306126.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide](/img/structure/B11306141.png)
![6-ethyl-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11306154.png)
